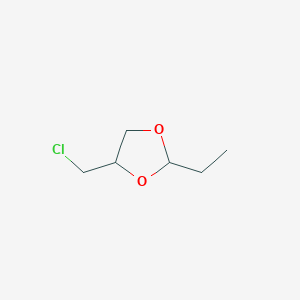
4-(Chloromethyl)-2-ethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-ethyl-1,3-dioxolane, also known as this compound, is a useful research compound. Its molecular formula is C6H11ClO2 and its molecular weight is 150.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
4-(Chloromethyl)-2-ethyl-1,3-dioxolane serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the introduction of various functional groups through nucleophilic substitution reactions. The compound can be utilized to synthesize:
- Pharmaceutical intermediates: It plays a role in the synthesis of bioactive compounds and pharmaceuticals due to its ability to undergo further transformations.
- Agrochemicals: The compound can be modified to create active ingredients for pesticides and herbicides.
Pharmaceutical Applications
The compound is particularly notable in the pharmaceutical industry for its role as an intermediate in the synthesis of various drugs. It has been reported that derivatives of this compound can be used to synthesize:
- Antihypertensive agents: Its derivatives are involved in the production of medications targeting high blood pressure.
- Antibiotics: The compound can be transformed into precursors for penicillin and cephalosporin antibiotics, enhancing its significance in medicinal chemistry .
Polymer Chemistry
In polymer science, this compound is utilized as a solvent and reagent:
- Polymerization Reactions: It can act as a monomer or co-monomer in the production of polyfunctional polymers. For instance, copolymerization with maleic anhydride has been documented to yield useful polymeric materials .
- Solvent Applications: The compound is considered as an alternative solvent for various polymerization processes due to its lower toxicity compared to traditional solvents like dichloroethane .
Case Study 1: Synthesis of Antihypertensive Agents
Research has demonstrated that this compound can be effectively used to synthesize specific antihypertensive agents through nucleophilic substitution reactions. The chloromethyl group facilitates the introduction of amine groups, which are crucial for the biological activity of these compounds.
Case Study 2: Development of Antibiotic Precursors
A study focused on synthesizing beta-lactam antibiotics highlighted the utility of this compound as a key intermediate. The compound was converted into a beta-lactam structure through a series of reactions involving nucleophiles that attacked the electrophilic chloromethyl group.
Propiedades
IUPAC Name |
4-(chloromethyl)-2-ethyl-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-2-6-8-4-5(3-7)9-6/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNVSSQQQAZRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OCC(O1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













